![molecular formula C14H20BrN3O2 B2793294 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one CAS No. 2380141-62-6](/img/structure/B2793294.png)
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one, also known as BRD-K68174544, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the protein kinase, RIPK2, which plays a crucial role in the regulation of the immune system.
Mechanism of Action
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 is a selective inhibitor of RIPK2. It binds to the ATP-binding pocket of the kinase domain of RIPK2 and prevents its activation. This leads to the inhibition of the NF-κB and MAPK signaling pathways, which are essential for the production of pro-inflammatory cytokines. The inhibition of RIPK2 by 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Biochemical and Physiological Effects:
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to have several biochemical and physiological effects. It inhibits the activity of RIPK2 and reduces the production of pro-inflammatory cytokines in vitro and in vivo. It has also been shown to reduce the severity of bacterial infections in animal models. 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to have a good safety profile and is well-tolerated in animal studies.
Advantages and Limitations for Lab Experiments
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has several advantages for lab experiments. It is a potent and selective inhibitor of RIPK2, which makes it an excellent tool for studying the role of RIPK2 in the immune system. It has been optimized to produce high yields and purity, which makes it easy to use in experiments. However, one limitation of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 is that it is not suitable for studying the long-term effects of RIPK2 inhibition, as it is rapidly metabolized in vivo.
Future Directions
There are several future directions for the use of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 in scientific research. One direction is to study the role of RIPK2 in other diseases, such as cancer and autoimmune disorders. Another direction is to develop more potent and selective inhibitors of RIPK2, which could have therapeutic potential for the treatment of inflammatory diseases. Additionally, the use of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 in combination with other drugs could be explored for the treatment of bacterial infections.
Synthesis Methods
The synthesis of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 involves several steps. The first step involves the reaction of 5-bromopyrimidine-2-carbaldehyde with piperidine-3-carboxylic acid to form 3-[(5-bromopyrimidin-2-yl)oxy]methylpiperidine. The intermediate is then reacted with 2-methylpropan-1-one to form the final product, 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one. The synthesis of 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been optimized to produce high yields and purity for scientific research purposes.
Scientific Research Applications
1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been widely used in scientific research to study the role of RIPK2 in the immune system. RIPK2 is a protein kinase that plays a crucial role in the regulation of the immune response to bacterial infections. It is involved in the activation of the NF-κB and MAPK signaling pathways, which are essential for the production of pro-inflammatory cytokines. 1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one4 has been shown to inhibit the activity of RIPK2 and reduce the production of pro-inflammatory cytokines in vitro and in vivo.
properties
IUPAC Name |
1-[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-10(2)13(19)18-5-3-4-11(8-18)9-20-14-16-6-12(15)7-17-14/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITQYFQBALAMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC(C1)COC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-methylpropan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}acetic acid](/img/structure/B2793211.png)
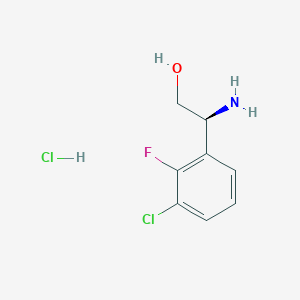
![N-(3,5-dimethoxyphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2793213.png)
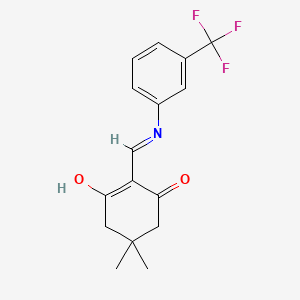

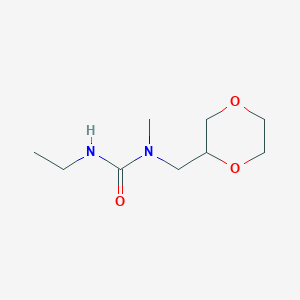
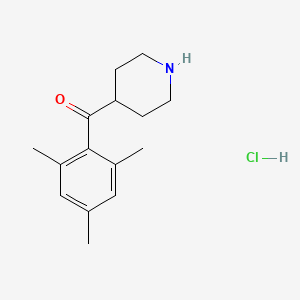
![1-Acetyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2793220.png)
![3-[(4S)-2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid](/img/structure/B2793225.png)
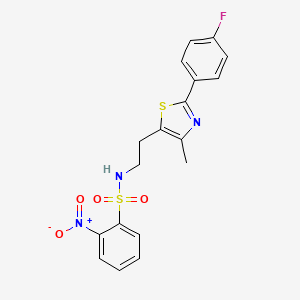
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2793230.png)
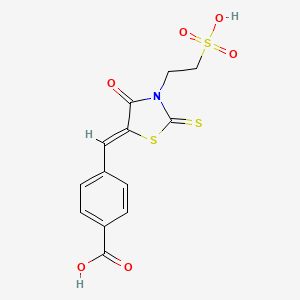
![4-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]pyridine](/img/structure/B2793233.png)
![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)